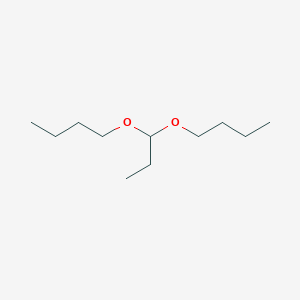

1,1-Dibutoxypropane

Description

1,1-Dibutoxypropane is an organic compound classified as an acetal, characterized by two butoxy (-OCH₂CH₂CH₂CH₃) groups attached to the same carbon atom of a propane backbone. Acetals like this are commonly synthesized via acid-catalyzed reactions between alcohols and aldehydes or ketones, serving as protective groups for carbonyl functionalities in organic synthesis .

Key characteristics of acetals include:

- Stability: Resistance to nucleophilic and basic conditions due to the absence of reactive carbonyl groups.

- Solubility: Moderate solubility in organic solvents, influenced by the alkyl chain length.

- Applications: Solvents, intermediates in pharmaceutical synthesis, and stabilizing agents.

Properties

CAS No. |

13002-10-3 |

|---|---|

Molecular Formula |

C11H24O2 |

Molecular Weight |

188.31 g/mol |

IUPAC Name |

1-(1-butoxypropoxy)butane |

InChI |

InChI=1S/C11H24O2/c1-4-7-9-12-11(6-3)13-10-8-5-2/h11H,4-10H2,1-3H3 |

InChI Key |

MVRQPLODTYELJC-UHFFFAOYSA-N |

SMILES |

CCCCOC(CC)OCCCC |

Canonical SMILES |

CCCCOC(CC)OCCCC |

Other CAS No. |

13002-10-3 |

Synonyms |

1,1-Dibutoxypropane |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Selected Compounds

Functional Group Analysis

Acetals vs. Halogenated Compounds :

this compound’s ether-like oxygen atoms contrast sharply with halogenated analogs like 1,2-dichloropropane. Halogenated propanes exhibit higher reactivity in substitution reactions (e.g., SN2 mechanisms) and greater toxicity . Acetals, however, are more stable under basic conditions and serve as inert solvents or protecting groups.- Fluorinated Derivatives: Fluorinated compounds like Sevoflurane Related Compound A exhibit unique properties such as high electronegativity and thermal stability, making them valuable in pharmaceuticals but distinct from non-fluorinated acetals .

Reactivity and Stability

- Hydrolysis Sensitivity :

Acetals like this compound hydrolyze in acidic conditions to regenerate carbonyl compounds, whereas halogenated propanes undergo dehydrohalogenation or nucleophilic substitution . - Thermal Stability : Branched acetals (e.g., 1,1-Diisobutoxyisobutane) and fluorinated derivatives generally exhibit higher thermal stability compared to linear analogs due to increased steric protection or strong C-F bonds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.